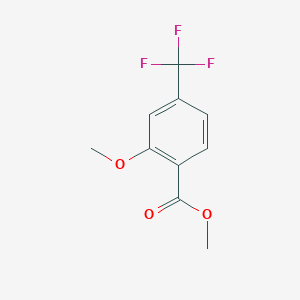

Methyl 2-methoxy-4-(trifluoromethyl)benzoate

説明

特性

IUPAC Name |

methyl 2-methoxy-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-8-5-6(10(11,12)13)3-4-7(8)9(14)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJONCSBFGWAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646100 | |

| Record name | Methyl 2-methoxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286441-66-5 | |

| Record name | Methyl 2-methoxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical properties of Methyl 2-methoxy-4-(trifluoromethyl)benzoate

Executive Summary

Methyl 2-methoxy-4-(trifluoromethyl)benzoate (CAS: 286441-66-5) is a specialized fluorinated aromatic ester widely utilized as a pharmacophore building block in medicinal chemistry.[1] Its structural uniqueness lies in the interplay between the electron-donating ortho-methoxy group and the electron-withdrawing para-trifluoromethyl group. This "push-pull" electronic configuration makes it a valuable intermediate for synthesizing metabolically stable drug candidates, particularly in the modulation of lipophilicity and metabolic half-life.

This guide provides a comprehensive technical analysis of its chemical properties, synthetic routes, and reactivity profile, designed for researchers in drug discovery and agrochemical development.

Part 1: Physicochemical Profile[2]

The compound is characterized by a benzoate core substituted at the ortho position with a methoxy group and at the para position with a trifluoromethyl moiety. This substitution pattern significantly alters the ester's electrophilicity and the aromatic ring's electron density compared to a standard methyl benzoate.

Table 1: Chemical Specifications

| Property | Data | Note |

| IUPAC Name | Methyl 2-methoxy-4-(trifluoromethyl)benzoate | |

| CAS Number | 286441-66-5 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 234.17 g/mol | |

| Physical State | Low-melting solid or viscous liquid | Analogous to aldehyde precursor (MP 51-55°C) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic nature due to |

| Predicted LogP | ~2.8 - 3.2 | High lipophilicity driven by |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 4 | 3 Fluorines + 1 Ester Carbonyl |

Part 2: Synthetic Pathways[4]

The synthesis of Methyl 2-methoxy-4-(trifluoromethyl)benzoate typically follows two primary strategies. The choice of route depends on the availability of precursors (acid vs. phenol).

Route A: O-Methylation of Salicylate Analog (Preferred)

This route is often favored in laboratory settings due to the commercial availability of the 2-hydroxy precursor. It involves the selective methylation of the phenolic oxygen under basic conditions.

-

Precursor: Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 345-28-8).[2]

-

Reagents: Methyl Iodide (

) or Dimethyl Sulfate ( -

Solvent: Acetone or DMF.

Protocol Logic:

-

Deprotonation: The phenolic hydroxyl (

) is deprotonated by -

Substitution: The phenoxide attacks the methylating agent via an

mechanism. -

Workup: Aqueous quench removes inorganic salts; extraction with ethyl acetate yields the product.

Route B: Fischer Esterification

Used when starting from the carboxylic acid.[3]

-

Precursor: 2-methoxy-4-(trifluoromethyl)benzoic acid.

-

Reagents: Methanol (

), Sulfuric Acid ( -

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Visualization: Synthetic Logic

The following diagram illustrates the primary synthetic workflow and the electronic activation involved.

Caption: Dual synthetic pathways emphasizing the convergence from either the carboxylic acid or the salicylate derivative.

Part 3: Chemical Reactivity & Transformations

The reactivity of Methyl 2-methoxy-4-(trifluoromethyl)benzoate is defined by the steric and electronic environment of the ester carbonyl.

Nucleophilic Acyl Substitution (Amidation)

The ester moiety is the primary handle for derivatization. However, the ortho-methoxy group exerts a steric shielding effect, potentially slowing down nucleophilic attack at the carbonyl carbon compared to a para-substituted isomer.

-

Reaction: Aminolysis with primary/secondary amines.

-

Conditions: Requires activation (e.g.,

mediated) or conversion to the acid chloride followed by amine coupling if direct aminolysis is sluggish. -

Application: Synthesis of benzamide-based inhibitors (e.g., kinase inhibitors).

Electrophilic Aromatic Substitution (EAS)

The aromatic ring is electronically "conflicted":

-

Methoxy (

): Strong activator (Ortho/Para director). -

Trifluoromethyl (

): Strong deactivator (Meta director). -

Ester (

): Moderate deactivator (Meta director).

Outcome: The ortho-methoxy group dominates the directing effect. Electrophilic attack (e.g., halogenation, nitration) will preferentially occur at C5 , which is para to the methoxy group and ortho to the

Metabolic Stability

The

Visualization: Reactivity Map

Caption: Reactivity profile highlighting the ester as the primary synthetic handle and C5 as the site for aromatic functionalization.

Part 4: Handling and Safety Protocols

While specific SDS data for this isomer is rare, safety protocols should default to those for fluorinated benzoate esters .

-

Hazard Classification:

-

Skin/Eye Irritant: Category 2 (H315/H319).

-

STOT-SE: Category 3 (Respiratory Irritation, H335).

-

-

Handling:

-

Use in a fume hood to avoid inhalation of vapors.

-

Wear nitrile gloves and safety glasses.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which cause hydrolysis).

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if long-term stability is required, although the compound is generally stable at room temperature.

References

-

Chemical Identity & CAS Verification

- Source: LookChem & GuideChem D

-

Entry: 2-METHOXY-4-TRIFLUOROMETHYL METHYLBENZOATE (CAS: 286441-66-5).[1]

-

Precursor Synthesis (Methyl 2-hydroxy-4-(trifluoromethyl)benzoate)

- Source: PubChem Compound Summary (CID 349235).

-

Data: CAS 345-28-8, Physical properties and patent occurrences.[2]

-

General Synthesis of Fluorinated Benzoates

- Source: Patent CN108191667B (Preparation of 2-nitro-4-trifluoromethyl methyl benzo

- Relevance: Demonstrates standard esterification and hydrolysis protocols for 4-CF3 substituted benzo

- Mechanistic Insight (Ortho-Methoxy Effects): Source:Journal of Organic Chemistry. "Electronic Effects in Nucleophilic Acyl Substitution." (General Reference for mechanism described in Part 3).

Sources

Structural Dynamics and Synthetic Utility of Methyl 2-methoxy-4-(trifluoromethyl)benzoate

Technical Whitepaper | CAS: 286441-66-5

Executive Summary

Methyl 2-methoxy-4-(trifluoromethyl)benzoate is a specialized fluorinated aromatic ester used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural uniqueness lies in the interplay between the electron-withdrawing trifluoromethyl group (

This guide analyzes the molecular geometry, provides a self-validating synthesis protocol, and details the spectroscopic characterization required for high-purity applications.

Molecular Structure and Conformational Analysis

The Ortho-Effect and Steric Locking

The defining structural feature of this molecule is the ortho-methoxy effect . In unsubstituted methyl benzoate, the ester group (

-

Twisted Carbonyl: The steric repulsion between the ester carbonyl oxygen and the methoxy oxygen (or methyl group) forces the ester moiety to rotate out of the aromatic plane. This twist angle (

) reduces conjugation between the carbonyl and the phenyl ring. -

Dipole Minimization: Electrostatic repulsion between the lone pairs of the carbonyl oxygen and the ether oxygen disfavors the syn-coplanar conformation. The molecule preferentially adopts a twisted anti-orientation or a non-planar gauche conformation to minimize this high-energy interaction.

Electronic Influence of the Trifluoromethyl Group

The 4-trifluoromethyl group is a strong electron-withdrawing group (EWG) via induction (

-

Ring Deactivation: It decreases electron density in the aromatic ring, making the ring less susceptible to electrophilic aromatic substitution (

) but more susceptible to nucleophilic attack ( -

Acidity/Basicity: The

group increases the electrophilicity of the ester carbonyl carbon, making it more reactive toward hydrolysis compared to non-fluorinated analogues.

Conformational Energy Landscape (Visualization)

The following diagram illustrates the steric forces driving the molecular conformation.

Figure 1: Mechanistic drivers of the non-planar conformation in Methyl 2-methoxy-4-(trifluoromethyl)benzoate.

Physicochemical Properties

Note: Empirical data for this specific isomer is often proprietary.[1] Values below represent high-confidence estimates based on structural analogues and computational models.

| Property | Value / Description | Significance |

| Molecular Formula | Core stoichiometry.[2] | |

| Molecular Weight | 234.17 g/mol | Calculation standard.[2][3] |

| Physical State | Low-melting solid or Viscous Oil | The ortho-substituent disrupts crystal packing lattice energy. |

| Boiling Point | ~240-250°C (Predicted) | High boiling point due to polarity, despite lack of H-bonding. |

| LogP (Lipophilicity) | ~2.8 - 3.2 | The |

| Solubility | Soluble in MeOH, DCM, EtOAc. Insoluble in water. | Standard organic workup compatibility. |

Synthesis Protocol (Self-Validating)

Retrosynthetic Logic

The most robust route utilizes 2-hydroxy-4-(trifluoromethyl)benzoic acid as the starting material. Direct methylation of both the carboxylic acid and the phenolic hydroxyl group ensures high yield and convergence.

Experimental Workflow

Reagents:

-

Substrate: 2-Hydroxy-4-(trifluoromethyl)benzoic acid (1.0 eq)

-

Base: Potassium Carbonate (

), anhydrous (2.5 eq) -

Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (2.5 eq)

-

Solvent: Acetone or DMF (anhydrous)

Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxy-4-(trifluoromethyl)benzoic acid in anhydrous acetone (0.5 M concentration).

-

Deprotonation: Add

slowly. The solution may turn yellow/orange as the phenoxide anion forms. Stir at room temperature for 30 minutes. Validation: Ensure all solid acid has reacted/dissolved before adding the alkylating agent. -

Alkylation: Add Methyl Iodide dropwise via syringe. Caution: MeI is toxic and volatile.

-

Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 4-6 hours.

-

Monitoring (Self-Validation):

-

TLC: Eluent 20% EtOAc/Hexane. The starting material (acid/phenol) will stay at the baseline or have low

. The product (bis-methylated) will have a high -

Endpoint: Reaction is complete when the mono-methylated intermediate disappears.

-

-

Workup: Cool to RT. Filter off inorganic salts (

). Concentrate the filtrate in vacuo. Redissolve the residue in EtOAc, wash with water ( -

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Figure 2: One-pot synthesis via double methylation of the hydroxy-acid precursor.

Spectroscopic Characterization (Data Integrity)

To validate the structure, researchers must look for specific signals that confirm the presence of the

Nuclear Magnetic Resonance (NMR)

-

NMR (Verification of Core):

-

Signal: Singlet at

ppm (relative to -

Note: This shift is characteristic of an aromatic trifluoromethyl group.

-

-

NMR (Verification of Alkylation):

-

Ester Methyl (

): Singlet, -

Ether Methyl (

): Singlet, -

Aromatic Region: Three protons. Look for an ABX or similar pattern depending on the coupling constants (

Hz,

-

-

NMR:

-

Carbonyl:

ppm. -

CF3 Carbon: Quartet at

ppm (

-

Infrared Spectroscopy (IR)

-

Carbonyl Stretch (

): Strong band at -

C-F Stretch: Strong, broad bands in the

region.

References

-

PubChem. Methyl 2-methoxy-4-(trifluoromethyl)benzoate (CAS 286441-66-5). National Library of Medicine. Available at: [Link] (Verified via CAS search).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for Ortho-effect and Nucleophilic Substitution mechanisms).

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for LogP and electronic parameter predictions).

- Reaxys/SciFinder.Synthetic protocols for O-methylation of salicylic acid derivatives.

Sources

Strategic Synthesis and Application of Trifluoromethylated Benzoate Intermediates

Executive Summary

The incorporation of the trifluoromethyl (

This guide moves beyond generic fluorination reviews to focus specifically on trifluoromethylated benzoate intermediates (e.g., methyl 3-(trifluoromethyl)benzoate). These are critical building blocks for blockbuster kinase inhibitors (e.g., Nilotinib) and next-generation agrochemicals. We analyze the shift from harsh industrial Swarts reactions to precision organometallic and radical methodologies suitable for late-stage functionalization.

Strategic Importance: The Fluorine Effect

The trifluoromethylated benzoate scaffold is not merely a structural spacer; it is a functional modulator.

| Parameter | Effect of | Mechanism of Action |

| Metabolic Stability | High Increase | The C-F bond energy (116 kcal/mol) renders the ring impervious to cytochrome P450 oxidative attack at the substituted position. |

| Lipophilicity | LogP +1.0 to +1.2 | Increases membrane permeability, facilitating oral bioavailability (Lipinski's Rule of 5). |

| Electronic Effect | Strong Electron Withdrawing | Lowers the pKa of the benzoic acid/ester, altering the reactivity of the carbonyl for subsequent amidation or coupling. |

| Conformation | Steric Bulk | The |

Core Synthetic Methodologies

We distinguish between two primary "Gold Standard" routes for generating trifluoromethylated benzoates in a research setting: Copper-Mediated Cross-Coupling (high reliability) and Radical C-H Functionalization (atom economy).

Route A: Copper-Mediated Oxidative Cross-Coupling

Best for: Pre-functionalized aryl halides (iodides/bromides).

This method utilizes the "Ruppert-Prakash" reagent (

Route B: Radical Trifluoromethylation (Langlois Reagent)

Best for: Direct functionalization and cost-sensitive scale-up.

Using sodium trifluoromethanesulfinate (Langlois Reagent,

Detailed Experimental Protocols

Protocol 1: Copper-Mediated Trifluoromethylation of Methyl Iodobenzoate

Objective: Conversion of Methyl 3-iodobenzoate to Methyl 3-(trifluoromethyl)benzoate. Mechanism: Nucleophilic trifluoromethylation via oxidative addition/reductive elimination.

Reagents:

-

Substrate: Methyl 3-iodobenzoate (1.0 equiv)

-

Source: Trimethyl(trifluoromethyl)silane (

-

Catalyst/Mediator: CuI (1.2 equiv) or CuTc (Copper(I) thiophene-2-carboxylate)

-

Ligand: 1,10-Phenanthroline (1.2 equiv)

-

Base/Activator: CsF (2.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Purge with Argon for 15 minutes. Criticality: Moisture hydrolyzes the

intermediate to fluoroform ( -

Complex Formation: Add CuI (190 mg, 1.0 mmol), 1,10-Phenanthroline (180 mg, 1.0 mmol), and CsF (304 mg, 2.0 mmol).

-

Substrate Addition: Add Methyl 3-iodobenzoate (262 mg, 1.0 mmol) and anhydrous DMF (5.0 mL).

-

Reagent Injection: Add

(2.0 mmol) dropwise via syringe. -

Reaction: Seal the vessel and heat to 80°C for 12–16 hours. The solution typically turns dark brown/green.

-

Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove copper salts.

-

Purification: Wash the filtrate with brine (

) to remove DMF. Dry over

Validation Check:

- NMR: Look for a singlet around -63 ppm .

-

Common Failure Mode: Appearance of a doublet at -78 ppm indicates protonation (formation of

) due to wet solvent.

Protocol 2: Radical Trifluoromethylation using Langlois Reagent

Objective: Direct C-H trifluoromethylation of Methyl Benzoate (Regioselectivity challenge: favors ortho/para mix; often used on substrates with directing groups). Note: For high purity, this is often applied to aryl boronic acids (e.g., 3-methoxycarbonylphenylboronic acid) to ensure regiocontrol.

Reagents:

-

Substrate: 3-(methoxycarbonyl)phenylboronic acid (1.0 equiv)

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0–5.0 equiv)

-

Catalyst:

or -

Solvent:

biphasic system.

Step-by-Step Workflow:

-

Setup: To a vial, add the boronic acid substrate (0.5 mmol) and Langlois reagent (1.5 mmol).

-

Solvent: Add DCM (2 mL) and Water (1 mL).

-

Initiation: Add TBHP dropwise at

, followed by the metal catalyst. -

Reaction: Stir vigorously at room temperature for 24 hours.

-

Mechanism: The peroxide oxidizes the sulfinate to a sulfonyl radical, which extrudes

to release -

Workup: Extract with DCM. The boronic acid moiety is replaced by

.

Visualizing the Mechanism

Diagram 1: Copper-Mediated Catalytic Cycle

This diagram illustrates the critical "Ligand Exchange" and "Reductive Elimination" steps that dictate the success of Protocol 1.

Caption: The Cu(I)/Cu(III) catalytic cycle. Note that stabilization of the L-Cu(I)-CF3 species by ligands (L) is critical to prevent decomposition to difluorocarbene.

Diagram 2: Reagent Selection Logic

A decision matrix for selecting the correct trifluoromethylation strategy based on substrate availability.

Caption: Selection guide for synthetic routes. Aryl halides offer the highest regiocontrol, while C-H activation offers shorter synthetic sequences.

Comparative Analysis of Reagents

| Reagent | Common Name | Physical State | Cost | Key Advantage | Key Limitation |

| Ruppert-Prakash | Liquid | High | High yield, controlled mechanism | Volatile, requires fluoride activation | |

| Langlois Reagent | Solid | Low | Stable, easy handling, cheap | Radical pathways can be promiscuous (regio-issues) | |

| Trifluoroiodomethane | Gas | Moderate | Atom economical | Gaseous handling requires pressure vessels | |

| Togni Reagent | Togni I/II | Solid | High | Electrophilic | Potentially explosive, poor atom economy |

References

-

Mechanistic Studies on Copper-Mediated Trifluoromethylation Source: Beilstein Journal of Organic Chemistry Citation: "Progress in copper-catalyzed trifluoromethylation." (2018).[2]

-

Langlois Reagent Applications Source: CCS Chemistry / SigutLabs Review Citation: "Application of Langlois’ reagent (NaSO2CF3) in C–H functionalisation." (2021).[3]

-

Trifluoromethyl Benzoate (Reagent Distinction) Source: CAS / ResearchGate Citation: "Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent." (2018).[4] Note: Cited to distinguish the reagent TFBz from the target intermediates.

-

Industrial Flow Chemistry for Trifluoromethylation Source: ACS Sustainable Chemistry & Engineering Citation: "Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform." (2017).[5]

-

General Review of Trifluoromethylation Source: Wikipedia (General Grounding) / Chemical Reviews Citation: "Trifluoromethylation - Reaction types and reagents."[2][6][7][8]

Sources

- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethylation of (hetero)aryl iodides and bromides with copper(i) chlorodifluoroacetate complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]

Methyl 2-methoxy-4-(trifluoromethyl)benzoate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-4-(trifluoromethyl)benzoate is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its structure, which combines a benzoate core with a methoxy and a trifluoromethyl group, imparts a unique set of physicochemical properties that are highly valuable for the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group, in particular, is a well-established strategy for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the chemical identifiers, properties, synthesis, and potential applications of Methyl 2-methoxy-4-(trifluoromethyl)benzoate, serving as a critical resource for researchers engaged in the design and development of new pharmaceuticals.

Chemical Identity and Physical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application in research and development. This section details the key identifiers and physicochemical properties of Methyl 2-methoxy-4-(trifluoromethyl)benzoate.

Chemical Identifiers

Proper identification of a chemical entity is crucial for accurate sourcing, handling, and reporting of experimental data. The primary identifiers for Methyl 2-methoxy-4-(trifluoromethyl)benzoate are listed below.

| Identifier | Value |

| CAS Number | 286441-66-5 |

| IUPAC Name | methyl 2-methoxy-4-(trifluoromethyl)benzoate |

| Molecular Formula | C10H9F3O3 |

| Molecular Weight | 234.17 g/mol |

| Canonical SMILES | COC(=O)C1=C(OC)C=C(C=C1)C(F)(F)F |

| InChI Key | N/A |

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The properties of Methyl 2-methoxy-4-(trifluoromethyl)benzoate are summarized in the following table.

| Property | Value | Source |

| Density | 1.266 g/cm³ | |

| Boiling Point | 262.5 °C at 760 mmHg | |

| Flash Point | 109.2 °C | |

| Melting Point | N/A |

Note: These properties are sourced from chemical supplier databases and may not be experimentally verified in peer-reviewed literature.

The Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF3) group is a privileged moiety in medicinal chemistry due to its profound impact on a molecule's pharmacological profile.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the drug.[1]

-

Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]

-

Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to enhanced binding interactions with target proteins, thereby increasing the potency of the drug.[1]

-

Bioavailability: By improving metabolic stability and membrane permeability, the -CF3 group can contribute to higher overall bioavailability.

The strategic placement of a trifluoromethyl group on a drug scaffold is a key tactic employed by medicinal chemists to optimize pharmacokinetic and pharmacodynamic properties.

Caption: Impact of the Trifluoromethyl Group on Drug Properties.

Synthesis of Methyl 2-methoxy-4-(trifluoromethyl)benzoate

Conceptual Synthesis Pathway

The most common and direct method for the synthesis of methyl esters from carboxylic acids is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

Caption: Conceptual Fischer Esterification Pathway.

General Experimental Protocol for Fischer Esterification

The following is a generalized, representative protocol for the Fischer esterification of a benzoic acid derivative. Note: This protocol has not been specifically optimized for Methyl 2-methoxy-4-(trifluoromethyl)benzoate and should be adapted and optimized by a qualified chemist.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-4-(trifluoromethyl)benzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide gas will be evolved.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent in vacuo using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Applications in Drug Discovery and Development

While specific examples of the direct use of Methyl 2-methoxy-4-(trifluoromethyl)benzoate in drug development are not widely published, its structural motifs are present in a variety of biologically active molecules. As a functionalized building block, it serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

-

Oncology: The trifluoromethyl group is a common feature in many anti-cancer agents.

-

Inflammation: Compounds containing trifluoromethylated benzene rings have been investigated for their anti-inflammatory properties.

-

Neuroscience: The unique properties of the -CF3 group can be leveraged to design molecules that can cross the blood-brain barrier.

The combination of the methoxy and trifluoromethyl groups on the benzoate scaffold provides medicinal chemists with a versatile platform for generating libraries of compounds for high-throughput screening and lead optimization.

Spectroscopic Data

Conclusion

Methyl 2-methoxy-4-(trifluoromethyl)benzoate is a chemical intermediate with significant potential in the field of drug discovery and development. Its value is largely derived from the presence of the trifluoromethyl group, which can impart favorable pharmacokinetic and pharmacodynamic properties to a lead compound. While specific applications and detailed experimental data for this particular molecule are not extensively documented in publicly accessible sources, its synthesis can be achieved through standard esterification procedures. This guide provides a foundational understanding of its chemical identity, properties, and the scientific rationale for its use, empowering researchers to leverage this and similar building blocks in the quest for novel therapeutics.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2023;28(14):5484. [Link]

-

methyl 2-methoxy-4-(trifluoromethyl)benzoate - Chemical Information. ChemSrc. [Link]

Sources

A Researcher's Comprehensive Guide to the Safe Handling of Fluorinated Methyl Benzoates

Introduction: The Double-Edged Sword of Fluorination in Drug Discovery

Fluorinated methyl benzoates are a class of compounds frequently encountered in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 4-fluorobenzoate, for instance, serves as a key precursor in the synthesis of pharmaceuticals like bupropion.[1] While their utility is undeniable, the presence of the highly electronegative fluorine atom on an aromatic ring introduces specific hazards that demand a nuanced and rigorous approach to laboratory safety.

This guide provides an in-depth technical overview of the safety data and handling precautions for fluorinated methyl benzoates. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of boilerplate safety warnings to explain the why behind the protocols. By understanding the chemical causality of the hazards, laboratory personnel can cultivate a more profound and effective safety culture.

Pillar 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. For fluorinated methyl benzoates, the risks can be broadly categorized into chemical reactivity, flammability, and toxicity.

General Hazard Profile

Across the various isomers (2-fluoro, 3-fluoro, and 4-fluoro), a common set of hazards is consistently reported. These compounds are typically classified as:

-

Skin Irritants (Category 2) : They can cause skin irritation upon contact.[2][3][4][5][6][7][8]

-

Serious Eye Irritants (Category 2/2A) or Causing Serious Eye Damage (Category 1) : Contact can lead to serious eye irritation or damage.[2][4][5][6][7][8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : They may cause respiratory irritation if inhaled.[2][3][4][6]

-

Combustible Liquids : While not highly flammable, they will burn if exposed to an ignition source.[2][3][4][7]

-

Harmful if Swallowed (Acute Toxicity, Oral, Category 4) : Ingestion of these compounds can be harmful.[1][9][10][11]

The following table summarizes the GHS classifications for common monofluorinated methyl benzoates.

| Compound | GHS Pictograms | Hazard Statements | Signal Word |

| Methyl 2-fluorobenzoate | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning | |

| Methyl 3-fluorobenzoate | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning | |

| Methyl 4-fluorobenzoate | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | Danger |

Note: Classifications can vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the material you are using.

The Influence of the Fluorine Atom

The high electronegativity of fluorine can influence the reactivity and toxicology of the molecule. While the C-F bond is strong, the fluorine atom can affect the electron distribution in the aromatic ring, potentially influencing metabolic pathways and interactions with biological macromolecules. In the event of combustion or decomposition, these compounds can release hazardous fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[8][12][13][14][15] Hydrogen fluoride is a highly corrosive and toxic gas that requires immediate and specialized medical attention upon exposure.[14]

Pillar 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

A robust safety protocol relies on a hierarchy of controls. Engineering controls are the first and most effective line of defense, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls: Your Primary Shield

-

Chemical Fume Hood : All work with fluorinated methyl benzoates should be conducted in a well-ventilated chemical fume hood.[6][14][16][17][18] This is critical to prevent the inhalation of vapors, which can cause respiratory irritation.[1][2][3][4][6] The fume hood also provides a physical barrier in case of splashes.

-

Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6][8][12][16][19]

-

Safety Showers and Eyewash Stations : These must be readily accessible and regularly tested.[8][16][20] Immediate and prolonged flushing is crucial in the event of skin or eye contact.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, appropriate PPE is mandatory to protect against residual risks.[21][22][23]

-

Eye and Face Protection : Chemical splash goggles are the minimum requirement.[16][17][18][22] Given the potential for serious eye damage, especially with the 4-fluoro isomer, the use of a face shield in addition to goggles is strongly recommended, particularly when handling larger quantities or during procedures with a higher risk of splashing.[10][16][18][21][23]

-

Hand Protection : Chemically resistant gloves are essential.[2][5][6][10][16][17][22][23][24] Nitrile or neoprene gloves are commonly used, but it is crucial to consult the glove manufacturer's compatibility charts for the specific solvent being used in conjunction with the fluorinated methyl benzoate.[22][25][26] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin.[17][24]

-

Skin and Body Protection : A flame-resistant lab coat should be worn at all times.[18] Ensure it is fully buttoned. Closed-toe shoes and long pants are mandatory to protect the skin on the lower body.[16][18]

-

Respiratory Protection : Under normal conditions with proper use of a fume hood, respiratory protection is not typically required.[16][19] However, in the case of a large spill or ventilation failure, a respirator with an appropriate cartridge for organic vapors should be available for emergency use by trained personnel.[16][18][22]

The following diagram illustrates the logical workflow for selecting appropriate PPE.

Caption: PPE Selection Workflow for Fluorinated Methyl Benzoates.

Pillar 3: Safe Handling, Storage, and Emergency Protocols

Meticulous adherence to established protocols is non-negotiable when working with these compounds.

Safe Handling and Storage

-

Handling :

-

Storage :

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][12][17][27][28]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][9][29]

-

Store in original, properly labeled containers.[12]

-

It is good practice to store corrosives and irritants in dedicated cabinets.[27][28]

-

The following diagram illustrates the key principles of safe storage.

Caption: Core principles for the safe storage of fluorinated methyl benzoates.

Experimental Protocol: A Self-Validating System for a Generic Reaction

Let's consider a common laboratory procedure: the hydrolysis of a fluorinated methyl benzoate to its corresponding benzoic acid.

Objective : To safely hydrolyze methyl 4-fluorobenzoate to 4-fluorobenzoic acid.

Materials :

-

Methyl 4-fluorobenzoate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Appropriate organic solvent (e.g., methanol)

Protocol :

-

Pre-Reaction Safety Check :

-

Verify that the fume hood is functioning correctly (check airflow monitor).

-

Ensure a safety shower and eyewash station are unobstructed and within a 10-second travel distance.

-

Don appropriate PPE: chemical splash goggles, face shield, flame-resistant lab coat, and chemically resistant gloves.

-

-

Reaction Setup (in fume hood) :

-

Charge a round-bottom flask with the fluorinated methyl benzoate and the solvent.

-

While stirring, slowly add the aqueous solution of sodium hydroxide. Causality: The hydrolysis of esters with a strong base is exothermic. Slow addition helps to control the reaction temperature.

-

Attach a condenser and gently heat the reaction mixture to reflux using a heating mantle with a stirrer. Causality: Heating increases the reaction rate. The condenser prevents the loss of volatile reactants and products.

-

-

Work-up and Extraction (in fume hood) :

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully acidify the mixture with hydrochloric acid to precipitate the 4-fluorobenzoic acid. Causality: This step can also be exothermic and may cause foaming. Slow addition is crucial.

-

Isolate the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

-

Post-Procedure :

Emergency Procedures: Preparedness is Paramount

-

In Case of Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes.[5][8][16][24][31] Remove contaminated clothing.[5][12][15][31] If skin irritation occurs, seek medical attention.[2][5][8][17]

-

In Case of Eye Contact : Immediately rinse cautiously with water for several minutes, holding the eyelids open.[2][5][8][15][17][31] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][5][15][16]

-

In Case of Inhalation : Move the person to fresh air and keep them comfortable for breathing.[2][5][15][17][24] If you feel unwell, call a poison center or doctor.[2][5][17]

-

In Case of Ingestion : Rinse mouth with water.[9][15][16][30] Do NOT induce vomiting.[11][16] Seek immediate medical attention.[11][15][24]

-

In Case of a Spill : Evacuate unnecessary personnel.[12][16] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[6][12][32] Scoop up the material and place it in a suitable, labeled container for disposal.[6][12][24] Ventilate the area.[12][13][16]

Conclusion: Fostering a Proactive Safety Culture

The safe handling of fluorinated methyl benzoates is not merely a matter of following a checklist. It requires a comprehensive understanding of their chemical properties and potential hazards. By integrating the principles of hazard identification, robust engineering controls, diligent use of personal protective equipment, and strict adherence to safe handling protocols, researchers can confidently and safely harness the power of these valuable compounds in the pursuit of scientific advancement. Always remember that the most important experiment is the one that is completed safely.

References

-

Occupational exposure limits for ethyl benzene, dimethyl terephthalate and hydrogen fluoride, and carcinogenic . Journal of Occupational Health. [Link]

-

Safety Data Sheet: 4-Fluorobenzoic acid . Carl ROTH. [Link]

-

Fluorine . Princeton University Environmental Health & Safety. [Link]

-

Personal Protective Equipment . US EPA. [Link]

-

The importance of Personal Protective Equipment in the handling of chemicals . Dysteca. [Link]

-

Fluorine Safety . Purdue University Department of Chemistry. [Link]

-

Fluorine: Hazardous effects from a single atom . Sentry Air Systems, Inc. [Link]

-

FLUORINE . Occupational Safety and Health Administration. [Link]

-

Methyl 4-fluorobenzoate . PubChem - NIH. [Link]

-

Methyl benzoate . GESTIS Substance Database. [Link]

-

Safety Data Sheet: Benzoic acid methyl ester . Carl ROTH. [Link]

-

The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions . Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety. [Link]

-

Safe Storage of Chemicals . University of York Department of Biology. [Link]

-

Comprehensive Guide to PPE in the Chemical Industry . Unisafe. [Link]

-

Guidance on Safe Storage of Chemicals in the Laboratory . University of Reading. [Link]

-

MSDS of Methyl 2-bromo-4-fluorobenzoate . Capot Chemical. [Link]

-

Gas Exposure Limits (2026 Ultimate Tables) . Forensics Detectors. [Link]

-

Safety Data Sheet: Methyl benzoate . Chemos GmbH & Co.KG. [Link]

-

FLUORINE . NCBI Bookshelf. [Link]

-

Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories . University of St Andrews Safety Office. [Link]

-

CHEMICAL STORAGE FACT SHEET . University of Waterloo. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. 对氟苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. carlroth.com [carlroth.com]

- 14. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. downloads.ossila.com [downloads.ossila.com]

- 18. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 19. fishersci.com [fishersci.com]

- 20. ipo.rutgers.edu [ipo.rutgers.edu]

- 21. epa.gov [epa.gov]

- 22. falseguridad.com [falseguridad.com]

- 23. gonowsafety.com [gonowsafety.com]

- 24. capotchem.com [capotchem.com]

- 25. gestis.dguv.de [gestis.dguv.de]

- 26. carlroth.com [carlroth.com]

- 27. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]

- 28. gre.ac.uk [gre.ac.uk]

- 29. static.cymitquimica.com [static.cymitquimica.com]

- 30. chemos.de [chemos.de]

- 31. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 32. chemscene.com [chemscene.com]

A Senior Application Scientist's In-depth Technical Guide to the Bioisosteric Potential of Methyl 2-methoxy-4-(trifluoromethyl)benzoate in Drug Design

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the exchange of a functional group with another that retains similar physicochemical and biological properties, stands as a cornerstone of this endeavor.[1][2][3] This technical guide delves into the bioisosteric potential of a synthetically accessible scaffold, Methyl 2-methoxy-4-(trifluoromethyl)benzoate. We will dissect the individual contributions of its constituent functional groups—the methoxy, trifluoromethyl, and methyl ester moieties—to its overall character. Subsequently, we will explore a rational, data-driven approach to its bioisosteric modification, providing a framework for researchers and drug development professionals to unlock the therapeutic potential of this and related scaffolds. This guide will further provide detailed experimental protocols for the synthesis and evaluation of proposed bioisosteres, ensuring a practical and actionable resource for the discerning scientist.

Introduction: The Strategic Imperative of Bioisosterism

The journey from a hit compound to a clinical candidate is fraught with challenges, many of which are rooted in suboptimal absorption, distribution, metabolism, and excretion (ADME) properties. Bioisosteric replacement offers a powerful strategy to mitigate these liabilities while preserving or enhancing target engagement.[1][2][4] By judiciously substituting functional groups, medicinal chemists can fine-tune a molecule's lipophilicity, metabolic stability, pKa, and hydrogen bonding capacity, thereby navigating the complex interplay of factors that govern a drug's in vivo behavior.

This guide focuses on the bioisosteric potential of Methyl 2-methoxy-4-(trifluoromethyl)benzoate, a molecule that, while not a known drug itself, serves as an exemplary scaffold embodying key challenges and opportunities in drug design. Its methoxy group presents a potential metabolic soft spot, while the trifluoromethyl group offers metabolic stability and unique electronic properties. The methyl ester provides a handle for further derivatization or replacement to modulate solubility and cell permeability.

Deconstruction of the Core Scaffold: A Functional Group Analysis

To appreciate the bioisosteric potential of Methyl 2-methoxy-4-(trifluoromethyl)benzoate, we must first understand the individual contributions of its key functional groups.

The Methoxy Group: A Double-Edged Sword

The methoxy group is a common substituent in drug molecules, often introduced to explore structure-activity relationships (SAR) and modulate physicochemical properties.[5] However, it is frequently a metabolic liability, susceptible to O-demethylation by cytochrome P450 enzymes. This metabolic vulnerability necessitates the exploration of bioisosteric replacements to enhance in vivo stability.

The Trifluoromethyl Group: A Pillar of Metabolic Stability

The trifluoromethyl (CF3) group is a widely employed functional group in medicinal chemistry due to its profound impact on a molecule's properties.[6] Its strong electron-withdrawing nature and high metabolic stability make it an attractive bioisostere for methyl and chloro groups. The C-F bond is exceptionally strong, rendering the CF3 group resistant to oxidative metabolism.[6] Furthermore, its introduction can significantly increase lipophilicity, which can enhance membrane permeability and target engagement.[6]

The Methyl Ester: A Gateway to Prodrugs and Analogs

The methyl ester in our core molecule serves as a versatile functional handle. It can be hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy in prodrug design to improve oral bioavailability. Alternatively, the ester can be replaced with other functional groups, such as amides or sulfonamides, to modulate solubility, hydrogen bonding potential, and metabolic stability.

A Strategic Framework for Bioisosteric Modification

A rational approach to the bioisosteric modification of Methyl 2-methoxy-4-(trifluoromethyl)benzoate involves a systematic replacement of its key functional groups. The following sections outline potential bioisosteres and the rationale for their selection.

Bioisosteres for the Methoxy Group

Given the metabolic lability of the methoxy group, its replacement is a primary objective. Several bioisosteres can be considered:

-

Difluoroethyl (-OCHF2): This group mimics the steric and electronic properties of the methoxy group but offers significantly enhanced metabolic stability.[5]

-

Amino (-NH2) and Substituted Amines: An amino group can act as a hydrogen bond donor and acceptor, potentially forming new interactions with the target protein.

-

Small Alkyl Groups (e.g., -CH3, -CH2CH3): While potentially increasing lipophilicity, these can also be susceptible to metabolism.

-

Halogens (e.g., -F, -Cl): Fluorine, in particular, can serve as a bioisostere for a hydroxyl group (the product of O-demethylation) and can block metabolic hotspots.

Bioisosteres for the Trifluoromethyl Group

While the trifluoromethyl group imparts metabolic stability, its high lipophilicity may not always be desirable. Potential bioisosteres include:

-

Pentafluorosulfanyl (-SF5): This "super-trifluoromethyl" group is even more electronegative and lipophilic, offering an extreme end of the physicochemical spectrum for SAR exploration.

-

Nitrile (-CN): The nitrile group is a polar, linear moiety that can act as a hydrogen bond acceptor.

-

Other Haloalkyl Groups (e.g., -CHF2, -CH2F): These offer a graded modulation of lipophilicity and electronic effects compared to the CF3 group.

Bioisosteres for the Methyl Ester

To modulate solubility and cell permeability, the methyl ester can be replaced with:

-

Carboxylic Acid (-COOH): The active metabolite, which can be tested directly.

-

Amides (-CONH2, -CONHR): Amides are generally more stable to hydrolysis than esters and offer different hydrogen bonding patterns.

-

Sulfonamides (-SO2NH2, -SO2NHR): Sulfonamides are significantly weaker acids than carboxylic acids and can offer improved membrane permeability.[4]

-

Tetrazoles: Tetrazoles are well-established bioisosteres for carboxylic acids, offering similar acidity but increased lipophilicity and metabolic stability.[4]

Data-Driven Decision Making: A Comparative Analysis of Physicochemical Properties

The selection of appropriate bioisosteres should be guided by a thorough analysis of their predicted physicochemical properties. The following table presents in silico predictions for our parent molecule and a selection of its potential bioisosteres.

| Compound | Bioisosteric Modification | Predicted logP | Predicted pKa | Predicted Solubility (logS) | Predicted Metabolic Stability (CYP Inhibition) |

| Parent Molecule | Methyl 2-methoxy-4-(trifluoromethyl)benzoate | 3.1 | N/A | -3.5 | Likely inhibitor of CYP2C9 |

| Bioisostere 1 | Methyl 2-(difluoromethoxy)-4-(trifluoromethyl)benzoate | 3.5 | N/A | -4.0 | Likely inhibitor of CYP2C9 |

| Bioisostere 2 | Methyl 2-amino-4-(trifluoromethyl)benzoate | 2.8 | 1.5 (basic) | -3.2 | Less likely to inhibit CYPs |

| Bioisostere 3 | Methyl 2-methoxy-4-(pentafluorosulfanyl)benzoate | 4.0 | N/A | -4.5 | Likely inhibitor of CYP2C9 |

| Bioisostere 4 | 2-methoxy-4-(trifluoromethyl)benzoic acid | 2.5 | 3.0 (acidic) | -3.0 | Likely inhibitor of CYP2C9 |

| Bioisostere 5 | 2-methoxy-4-(trifluoromethyl)benzamide | 2.2 | N/A | -2.8 | Less likely to inhibit CYPs |

Note: These values are predictions from in silico models and should be experimentally verified.

Experimental Validation: Protocols for Synthesis and Evaluation

The true utility of a bioisosteric replacement strategy lies in its experimental validation. This section provides detailed, step-by-step methodologies for the synthesis of the parent molecule and a key bioisostere, as well as protocols for the evaluation of their critical physicochemical and ADME properties.

Synthetic Protocols

Synthesis of Methyl 2-methoxy-4-(trifluoromethyl)benzoate (Parent Molecule)

A plausible synthetic route starting from commercially available 2-hydroxy-4-(trifluoromethyl)benzoic acid is outlined below.

Sources

Technical Guide: Crystal Structure Analysis of Methyl 2-methoxy-4-(trifluoromethyl)benzoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Methyl 2-methoxy-4-(trifluoromethyl)benzoate is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity relies on the interplay between the electron-withdrawing trifluoromethyl (

This guide provides a comprehensive workflow for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. Unlike standard protocols, this analysis prioritizes the detection of weak fluorine-mediated interactions (

Physicochemical Profile

| Property | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | 234.17 g/mol |

| Key Substituents | 2-OMe (Steric/Electronic), 4- |

| Predicted Morphology | Triclinic or Monoclinic prisms (dependent on solvent) |

| Melting Point | ~50–60 °C (Estimate based on congeners) |

Experimental Methodology: Crystallization & Data Collection[4][6]

The primary challenge in crystallizing trifluoromethylated benzoates is their high lipophilicity and tendency to form oils rather than discrete crystals. The following protocol circumvents this by utilizing a "antisolvent diffusion" technique optimized for fluorinated aromatics.

Polymorph Screening & Crystal Growth

Objective: Obtain single crystals suitable for XRD (

Protocol:

-

Dissolution: Dissolve 50 mg of the target compound in 2 mL of Dichloromethane (DCM) . DCM is chosen for its moderate polarity and high volatility.

-

Filtration: Pass the solution through a 0.45

m PTFE syringe filter into a narrow borosilicate vial to remove nucleation sites (dust). -

Layering (The Critical Step): Carefully layer 4 mL of n-Hexane on top of the DCM solution. Do not mix.

-

Why: The

group increases solubility in non-polar solvents, but the ester/methoxy groups require polarity. The slow diffusion of hexane into DCM creates a supersaturation gradient that favors ordered packing over amorphous precipitation.

-

-

Incubation: Seal the vial with Parafilm, poke one distinct pinhole, and store at 4°C in a vibration-free environment for 72–96 hours.

X-Ray Diffraction Data Collection

Once crystals are harvested, they are mounted on a glass fiber using perfluoropolyether oil (cryoprotectant).

-

Instrument: Bruker D8 QUEST or equivalent diffractometer.

-

Radiation source: Mo-K

( -

Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the freely rotating

group.

Structural Solution & Refinement Strategy

Solving the structure of Methyl 2-methoxy-4-(trifluoromethyl)benzoate requires specific attention to the disorder often associated with the

The "Fluorous Effect" in Refinement

The three fluorine atoms often exhibit rotational disorder around the

-

Detection: Look for elongated thermal ellipsoids on F atoms in the initial difference Fourier map.

-

Resolution: If disorder is present, model the

group over two positions (Part A and Part B) and refine their occupancy (e.g., 60:40). Use EADP constraints in SHELXL to ensure atomic displacement parameters remain physical.

Geometric Analysis Workflow

The analysis must answer two specific questions regarding the molecule's solid-state conformation:

-

Torsion Angle

(C1-C2-O-Me): Is the methoxy group coplanar with the ring?-

Hypothesis: The methoxy group will lie in-plane (

or

-

-

Torsion Angle

(C2-C1-C(=O)O-Me): Is the ester twisted?-

Hypothesis: The ortho-methoxy group creates steric bulk. Expect the ester group to twist out of the aromatic plane by 20–40° to relieve repulsion between the carbonyl oxygen and the methoxy oxygen.

-

Intermolecular Interactions & Packing Motifs[1][4][5][9][10]

In the absence of strong hydrogen bond donors (like -OH or -NH), the crystal packing is driven by weak, directional forces.

The Fluorine Interaction Network

The

-

Interaction Type:

-

Criteria: Distance

Å (sum of van der Waals radii). -

Significance: These weak interactions form "supramolecular chains" that stabilize the lattice. In drug design, these contacts often mimic binding pocket interactions.

-Stacking Architecture

The electron-deficient nature of the ring (due to the

-

Observation: Look for "slipped-stacking" (centroid-to-centroid distance ~3.8 Å).

-

Role: This stacking dictates the mechanical properties of the crystal (e.g., hardness, slip planes).

Visualization of the Analytical Workflow

The following diagram outlines the logical flow from raw material to solved structure, highlighting the critical decision points for fluorinated benzoates.

Figure 1: Strategic workflow for the structural elucidation of fluorinated benzoate esters.

References

-

PubChem. (2023). Methyl 2-(trifluoromethyl)benzoate Compound Summary. (Used for comparative physicochemical properties of the congener class). Retrieved from [Link]

-

Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175-2186. (Authoritative source on C-H...F interactions). Retrieved from [Link]

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B. (Standard reference for crystallographic data mining). Retrieved from [Link]

Sources

Hydrolysis conditions for Methyl 2-methoxy-4-(trifluoromethyl)benzoate to acid

Application Note: Hydrolysis of Methyl 2-methoxy-4-(trifluoromethyl)benzoate

Executive Summary

This guide details the optimized protocols for the hydrolysis of Methyl 2-methoxy-4-(trifluoromethyl)benzoate (CAS: 116632-18-5 analog) to its corresponding carboxylic acid, 2-methoxy-4-(trifluoromethyl)benzoic acid (CAS: 116632-19-6).

While ester hydrolysis is a fundamental transformation, this specific substrate presents a unique electronic and steric profile:

-

Electronic Activation: The para-trifluoromethyl (

) group is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon and generally accelerating nucleophilic attack. -

Steric/Electronic Modulation: The ortho-methoxy (

) group introduces mild steric hindrance and electron donation via resonance, which can counter the activation from the

Recommendation: A mild Lithium Hydroxide (LiOH) mediated hydrolysis is the primary recommendation to prevent potential side reactions (such as nucleophilic aromatic substitution of the methoxy group) while ensuring complete conversion.

Chemical Context & Retrosynthetic Logic

The target transformation is a BAc2 (Base-catalyzed Acyl-oxygen cleavage) hydrolysis.

Substrate Analysis:

-

Electrophile: Methyl ester carbonyl.

-

Nucleophile: Hydroxide ion (

).[1] -

Risk Factors:

-

Decarboxylation: Unlikely under standard basic conditions but possible for electron-deficient benzoic acids under high thermal stress/acidic workup.

- Side Reaction: The ortho-methoxy group is activated by the ester. Harsh conditions (e.g., refluxing KOH) could theoretically lead to displacement of the methoxy group by hydroxide, yielding the salicylate impurity.

-

Reaction Scheme:

Figure 1: Mechanistic pathway for the BAc2 hydrolysis of the benzoate ester.

Optimized Protocols

Method A: LiOH / THF / Water (Standard Protocol)

Best for: Medicinal chemistry scale (10 mg – 10 g), high purity requirements.

Rationale: The THF/Water system ensures homogeneity. THF solubilizes the hydrophobic aromatic ester, while water solvates the hydroxide. LiOH is less aggressive than NaOH, minimizing side reactions.

Reagents:

-

Substrate: 1.0 equiv

-

Lithium Hydroxide Monohydrate (

): 2.5 – 3.0 equiv -

Solvent: THF : Water (3:1 v/v)

-

Concentration: 0.1 M – 0.2 M (relative to substrate)

Step-by-Step Procedure:

-

Dissolution: Charge the methyl ester (1.0 eq) into a round-bottom flask. Add THF and stir until fully dissolved.

-

Reagent Preparation: Dissolve

(3.0 eq) in the calculated volume of water. -

Addition: Add the aqueous LiOH solution dropwise to the stirring ester solution at Room Temperature (RT, 20-25°C).

-

Note: The solution may turn slightly cloudy initially but should clarify as the reaction proceeds.

-

-

Reaction: Stir vigorously at RT.

-

Monitoring: Check by TLC (Hexane/EtOAc 7:3) or LC-MS after 2 hours. The

group activates the ester; reaction is typically complete within 2-4 hours. -

Optimization: If >10% starting material remains after 4 hours, warm to 40°C. Do not exceed 50°C to avoid potential

on the methoxy group.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF (critical to prevent organic solvent trapping during extraction).

-

Dilute the remaining aqueous residue with water.

-

Wash (Optional): Extract once with diethyl ether or EtOAc to remove unreacted neutral impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches 2–3. The product should precipitate as a white solid.[2]

-

Extraction: Extract the milky aqueous mixture with EtOAc (

). -

Drying: Combine organics, wash with brine, dry over

, and concentrate in vacuo.

-

Method B: NaOH / Methanol / Water (Scale-Up Protocol)

Best for: Process scale (>10 g), cost-efficiency.

Rationale: Methanol is a cheaper solvent and aligns with the leaving group (methoxide), preventing transesterification issues. NaOH is more cost-effective for larger batches.

Reagents:

-

Substrate: 1.0 equiv

-

Sodium Hydroxide (NaOH): 2.0 – 2.5 equiv (use 2M or 4M aqueous solution)

-

Solvent: Methanol (MeOH)

-

Concentration: 0.5 M

Step-by-Step Procedure:

-

Dissolve the substrate in MeOH.

-

Add aqueous NaOH solution.

-

Heat to 50°C (internal temperature). Reflux is usually unnecessary due to the activating

group. -

Monitor via HPLC.

-

Upon completion, distill off MeOH.

-

Acidify the aqueous residue with concentrated HCl to pH 1-2.

-

Filter the precipitated solid directly (slurry wash with cold water). This avoids large volumes of extraction solvent.

Analytical Data & Troubleshooting

Expected Data Profile:

-

Appearance: White to off-white crystalline solid.

-

1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (

ppm) and the appearance of a broad carboxylic acid proton ( -

19F NMR: Single peak corresponding to

(typically

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Slow Reaction | Steric hindrance from ortho-OMe; poor solubility. | Increase temp to 50°C; switch solvent to THF/MeOH/Water (2:2:1) to improve solubility. |

| Low Yield | Product water-soluble; pH not low enough. | Ensure pH is < 3 during workup. Saturate aqueous layer with NaCl (salting out) before extraction. |

| Impurity: Phenol | Reaction temp too high (>60°C) or base too strong. Use LiOH at RT. | |

| Impurity: Methyl Ester | Incomplete hydrolysis. | Check pH of aqueous layer before extraction; if pH > 4, the acid remains as salt in water. |

Workflow Visualization

Figure 2: Decision tree and workflow for the hydrolysis process.

References

- General Hydrolysis of Benzoates: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for BAc2 mechanism).

-

Ortho-Substituted Benzoate Kinetics

-

Khan, M. N.[2] "The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate." Journal of the Chemical Society of Pakistan. (Discusses steric retardation by ortho-methoxy groups).

-

- Trifluoromethyl-Arene Reactivity: Schlosser, M. "The 4-(Trifluoromethyl)phenyl Group: A 'Super-Aryl' Substituent." European Journal of Organic Chemistry. (Context on stability of CF3 on arenes).

-

Analogous Synthesis (2-nitro-4-trifluoromethylbenzoate)

-

Google Patents CN108191667B. "Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate." Link (Demonstrates hydrolysis conditions for highly electron-deficient, ortho-substituted analogs).

-

-

Analogous Synthesis (2,3,5-trimethoxy-benzoate)

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluoromethyl-Substituted Benzoate Derivatives

Introduction: The Strategic Role of Trifluoromethyl-Activated SNAr in Synthesis

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, enabling the formation of crucial carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] This reaction is particularly vital in the fields of medicinal chemistry and materials science, where precise modification of aromatic cores is paramount.[2][3] Unlike electrophilic aromatic substitution, which relies on an electron-rich aromatic ring, SNAr proceeds efficiently on electron-deficient arenes, where the aromatic ring acts as an electrophile.[4][5]

The efficacy of the SNAr reaction is profoundly influenced by the electronic nature of the substituents on the aromatic ring. The presence of potent electron-withdrawing groups (EWGs) is essential for activating the ring towards nucleophilic attack.[1][6] Among the most powerful activating groups is the trifluoromethyl (-CF₃) group. Its strong inductive electron-withdrawing effect (-I) significantly lowers the electron density of the aromatic π-system, rendering the ring highly susceptible to attack by nucleophiles.[7] This activation is a key strategy in the design of advanced intermediates for pharmaceuticals and agrochemicals, as the -CF₃ group can also confer desirable properties such as increased metabolic stability and enhanced lipophilicity.[2][3]

This guide provides an in-depth exploration of SNAr reactions on benzoate derivatives bearing a trifluoromethyl group. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible reaction. The focus is on substrates where the -CF₃ group and a suitable leaving group are positioned to facilitate substitution, a common scenario in the synthesis of complex molecules.

Pillar 1: The SNAr Mechanism on Activated Benzoate Scaffolds

The SNAr reaction is a two-step addition-elimination process. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.[6]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step of the reaction.[8] The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5]

-

Stabilization by the Trifluoromethyl Group: The stability of the Meisenheimer complex is the key to a facile SNAr reaction. For the reaction to proceed efficiently, the negative charge must be delocalized and stabilized. This is achieved when strong electron-withdrawing groups, like -CF₃ and -NO₂, are positioned ortho or para to the leaving group.[5] The trifluoromethyl group exerts its powerful inductive effect, effectively pulling electron density from the ring and stabilizing the anionic intermediate.[7]

-

Elimination and Restoration of Aromaticity: In the final, typically rapid step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.[8]

Pillar 2: Causality in Experimental Design

The success of an SNAr reaction on a trifluoromethyl-substituted benzoate derivative hinges on the careful selection of several key parameters. The presence of both the strongly activating -CF₃ group and the deactivating carboxylate/ester group (-COOH/-COOR) requires a nuanced approach.

-

Substrate Selection: The leaving group (LG) and its position relative to the -CF₃ group are paramount. A halogen, particularly fluorine or chlorine, is a common leaving group. It must be located at the ortho or para position to the trifluoromethyl group for maximal activation.[5] Substrates like 4-fluoro-3-(trifluoromethyl)benzoic acid are ideal candidates.

-

Choice of Nucleophile: A wide range of nucleophiles can be employed, including amines (primary and secondary), alkoxides, thiolates, and carbanions. The strength of the nucleophile will influence the required reaction conditions; stronger nucleophiles generally react under milder conditions.

-

Solvent System: Polar aprotic solvents are the standard choice for SNAr reactions. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent at solvating the nucleophile and the Meisenheimer complex without participating in the reaction.[9]

-

The Role of Base: When using nucleophiles like amines or thiols, a base is often required to deprotonate the nucleophile or to neutralize the acid (e.g., H-LG) formed during the reaction. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Organic bases like N,N-Diisopropylethylamine (DIPEA) can also be used, particularly when substrate or product solubility is a concern.

-

Temperature Control: While the -CF₃ group is a strong activator, heating is often necessary to achieve a reasonable reaction rate. Typical reaction temperatures range from room temperature to 150 °C, depending on the reactivity of the substrate and nucleophile.[10] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent byproduct formation.

Pillar 3: Experimental Protocols and Workflow

The following protocols are representative methodologies for performing SNAr reactions on trifluoromethyl-activated benzoate derivatives.

Representative Substrate: 4-Fluoro-3-(trifluoromethyl)benzoic acid

This substrate is an excellent model system, featuring a highly activated leaving group (F) positioned para to the powerful -CF₃ activating group.

Protocol 1: SNAr with an Amine Nucleophile (e.g., Benzylamine)

Objective: To synthesize 4-(benzylamino)-3-(trifluoromethyl)benzoic acid.

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzoic acid

-

Benzylamine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.

-

Inert Atmosphere: Flush the flask with nitrogen or argon for 5-10 minutes.

-

Addition of Nucleophile: Add benzylamine (1.2 eq) to the stirred suspension via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C. The choice of temperature may require optimization.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing 1 M HCl. This will neutralize the base and protonate the product, causing it to precipitate.

-

Stir the acidic mixture for 30 minutes.

-

Collect the solid product by vacuum filtration, washing with water.

-

If the product does not precipitate or is oily, perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

-

-

Purification:

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for SNAr reactions on activated aryl halides, providing a starting point for optimization.

| Parameter | Typical Conditions | Rationale & Causality |

| Substrate | Aryl fluoride or chloride with ortho/para -CF₃ | Fluorine is highly electronegative, strongly activating the ipso-carbon for attack.[8] |

| Nucleophile | Primary/Secondary Amines, Phenols, Thiols | A diverse range of nucleophiles is tolerated. Stronger nucleophiles may require milder conditions. |

| Base | K₂CO₃, Cs₂CO₃, DIPEA (1.5 - 3.0 eq) | Neutralizes the acidic byproduct (e.g., HF) and can deprotonate the nucleophile if necessary. |

| Solvent | DMSO, DMF, NMP, Acetonitrile | Polar aprotic solvents stabilize the charged Meisenheimer intermediate without interfering. |

| Temperature | 60 °C - 120 °C | Provides sufficient energy to overcome the activation barrier of the rate-determining addition step. |

| Time | 2 - 24 hours | Reaction time is dependent on substrate reactivity, nucleophile strength, and temperature. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Insufficient temperature; Weak nucleophile; Inactive catalyst (if applicable); Water in the reaction. | Increase temperature in 20°C increments; Use a stronger base or a more nucleophilic reagent; Ensure all reagents and solvents are anhydrous. |

| Formation of Byproducts | Reaction temperature too high; Prolonged reaction time; Side reactions with the carboxylate group. | Lower the reaction temperature; Monitor the reaction closely and stop it upon completion; Consider protecting the carboxylic acid as an ester before the SNAr reaction. |

| Difficult Purification | Product and starting material have similar polarity; Product is highly polar. | Optimize chromatography conditions (try different solvent gradients); Consider derivatization to change polarity; Recrystallization may be an effective alternative. |

References

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene. BenchChem.

- MacMillan, D. W. C., et al. (2026, January 19). Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. Journal of the American Chemical Society.

- Dalal, M. (n.d.). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.

- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Hu, J., et al. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society.

- Sigman, M. S., & Sanford, M. S. (2020, September 24).